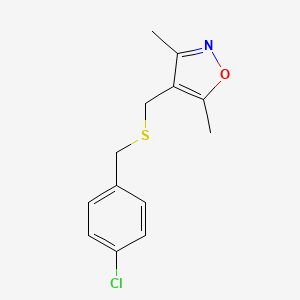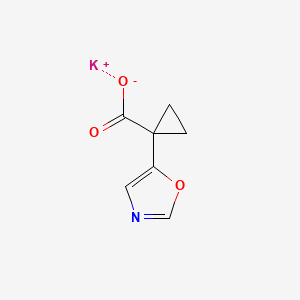
Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- is an organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mecanismo De Acción
Target of Action
The primary targets of benzimidazole derivatives are often associated with anticancer activities Benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides .
Mode of Action
The mode of action of benzimidazole derivatives is diverse and depends on the substitution pattern around the nucleus . The compound “Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)-” contains a phenoxyethylthio substitution at the 2-position, which may influence its mode of action.
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways due to their wide range of biological activities
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound and its substitutions
Result of Action
The molecular and cellular effects of benzimidazole derivatives can be diverse, given their wide range of biological activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of benzimidazole derivatives . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Methyl Group: The methyl group can be introduced at the 6-position through selective alkylation using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of Phenoxyethylthio Group: The phenoxyethylthio group can be attached via a nucleophilic substitution reaction. This involves reacting the 2-position of the benzimidazole core with 2-phenoxyethylthiol in the presence of a suitable base like sodium hydride.
Industrial Production Methods: Industrial production methods for benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzimidazole core and the phenoxyethylthio group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Bases like sodium hydride or potassium carbonate for nucleophilic substitutions; acids or Lewis acids for electrophilic substitutions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparación Con Compuestos Similares
Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Benzimidazole, 2-phenoxyethylthio-; Benzimidazole, 6-methyl-; Benzimidazole, 2-methyl-.
Propiedades
IUPAC Name |
6-methyl-2-(2-phenoxyethylsulfanyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-7-8-14-15(11-12)18-16(17-14)20-10-9-19-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHVMZFRAYVPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2917391.png)

![5-(3,5-dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3,4-tetrazole](/img/structure/B2917396.png)
![N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine](/img/structure/B2917398.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2,2-dimethylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2917400.png)
![1-Iodo-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2917401.png)
![N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B2917402.png)
![5-{[3-(dimethylamino)propyl]amino}-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2917404.png)

![2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2917407.png)


![2-[1-(3-chlorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2917413.png)

